molecular formula C15H13N3O B1353668 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 887360-52-3

2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B1353668
M. Wt: 251.28 g/mol
InChI Key: AAWHWHSIWRLPEU-UHFFFAOYSA-N
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Description

“2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound with the molecular formula C15H13N3O and a molecular weight of 251.28 . It’s a derivative of imidazo[1,2-a]pyrimidine, a class of heterocyclic compounds .


Synthesis Analysis

The synthesis of 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves adding 2-phenylimidazo[1,2-a]pyridine to a flask containing DMF and POCl3 . This process is part of a broader set of synthetic methodologies for imidazo[1,2-a]pyrimidines, which include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic heterocycle containing two nitrogen atoms . This core is substituted at the 2-position with a 4-ethylphenyl group and at the 3-position with a carbaldehyde group .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives have been studied for their reactivity in various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Scientific Research Applications

Synthesis and Biological Applications

Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds
Between 2000 and 2021, significant research has focused on the synthesis of imidazo[1,2-a]pyrimidine derivatives, including "2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde". These compounds have found applications not only in biological activities but also in secondary applications like corrosion inhibition. This review highlights the synthetic approaches and applications of this scaffold in detail (Rabia Zeynep Kobak & B. Akkurt, 2022).

Chemotherapeutic Potential

Imidazole Derivatives and Their Antitumor Activity
Imidazole derivatives, including those related to the specified compound, have been reviewed for their antitumor activities. Various bis(2-chloroethyl)amino derivatives of imidazole have shown promise in preclinical testing stages, indicating their potential as new antitumor drugs or in synthesizing compounds with diverse biological properties (M. Iradyan, N. Iradyan, F. Arsenyan, & G. M. Stepanyan, 2009).

Optical and Electronic Applications

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
Research on quinazoline and pyrimidine derivatives, closely related to the imidazo[1,2-a]pyrimidine class, has expanded into the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements. These studies illustrate the value of incorporating imidazo[1,2-a]pyrimidine and similar fragments into π-extended conjugated systems for creating novel optoelectronic materials (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).

Chemical Synthesis and Transformation

The Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles
This review discusses the synthesis methods for 4-phosphorylated imidazole derivatives, highlighting the chemical and biological properties of these compounds. Such derivatives find uses in various biological activities, showing the versatility and potential of the imidazo[1,2-a]pyrimidine framework in synthesizing functionally diverse molecules (E. Abdurakhmanova, K. M. Kondratyuk, O. Holovchenko, & V. Brovarets, 2018).

properties

IUPAC Name

2-(4-ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-2-11-4-6-12(7-5-11)14-13(10-19)18-9-3-8-16-15(18)17-14/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWHWHSIWRLPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

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